molecular formula C12H13NO3 B2809300 4-(Cyclopropylmethylcarbamoyl)benzoic acid CAS No. 1154359-47-3

4-(Cyclopropylmethylcarbamoyl)benzoic acid

Cat. No. B2809300
CAS RN: 1154359-47-3
M. Wt: 219.24
InChI Key: YZDXLFCRDPDHDO-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethylcarbamoyl)benzoic acid is a compound with the molecular weight of 219.24 . The IUPAC name of this compound is 4-{[(cyclopropylmethyl)amino]carbonyl}benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H13NO3/c14-11(13-7-8-1-2-8)9-3-5-10(6-4-9)12(15)16/h3-6,8H,1-2,7H2,(H,13,14)(H,15,16) .

Scientific Research Applications

Molecular Design and Environmental Applications

Benzoic acid derivatives, such as 4-(Cyclopropylmethylcarbamoyl)benzoic acid, are extensively studied for their presence in foods and as additives due to their antibacterial and antifungal properties. These compounds find applications in food preservation, cosmetic, hygiene, and pharmaceutical products. Their widespread use has led to their distribution in the environment, raising concerns about human exposure and potential public health implications (del Olmo, Calzada, & Nuñez, 2017).

Liquid Crystalline Materials

Research into 4-alkoxy benzoic acids has contributed to the development of thermotropic liquid crystals, important for display technologies and novel mesogens for advanced materials. Studies on the molecular order of these compounds in different phases enhance our understanding of liquid crystalline behaviors and their potential applications (Lobo et al., 2012).

Biosensors and Bioengineering

In bioengineering, benzoic acid derivatives are explored for the development of biosensors. For instance, a synthetic biosensor for detecting benzoic acid derivatives in Saccharomyces cerevisiae illustrates the intersection of microbial engineering and sustainability, aiming to replace chemical synthesis methods with microbial production processes (Castaño-Cerezo et al., 2020).

Crystallography and Material Characterization

The determination of crystal structures of drug molecules, including benzoic acid derivatives, through NMR crystallography highlights the role of these compounds in drug design and material science. Such studies offer insights into the molecular and crystal structures, facilitating the development of new materials and pharmaceuticals (Baias et al., 2013).

Photovoltaic and Solar Cell Applications

Benzoic acid derivatives also find applications in the design of organic sensitizers for dye-sensitized solar cells (DSSCs). The modification of electron donors and acceptors within these molecules can significantly influence the light absorption, charge-transfer dynamics, and overall efficiency of solar cells, demonstrating the potential of benzoic acid derivatives in renewable energy technologies (Gupta et al., 2015).

Detection of Environmental Pollutants

Coordination polymers based on benzoic acid derivatives have been synthesized for the detection of environmental pollutants such as picric acid. These materials exhibit luminescence sensing properties, making them suitable for environmental monitoring and safety applications (Zheng et al., 2021).

Safety and Hazards

The safety data sheet for benzoic acid indicates that it causes skin irritation, serious eye damage, and can cause damage to organs (lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Future Directions

While specific future directions for 4-(Cyclopropylmethylcarbamoyl)benzoic acid are not available, research on benzoic acid derivatives suggests potential applications in various fields. For instance, 4-Hydroxybenzoic acid has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Another study suggests that biochar can reduce the generation and release of benzoic acid from soybean root, which has a positive effect on alleviating allelopathy .

properties

IUPAC Name

4-(cyclopropylmethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(13-7-8-1-2-8)9-3-5-10(6-4-9)12(15)16/h3-6,8H,1-2,7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDXLFCRDPDHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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